Home > Products > Screening Compounds P2678 > CRBN modulator-1
CRBN modulator-1 -

CRBN modulator-1

Catalog Number: EVT-8307834
CAS Number:
Molecular Formula: C17H12N2O5
Molecular Weight: 324.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cereblon modulator-1 is a compound that interacts with the cereblon protein, which is a key component of the E3 ubiquitin ligase complex. This complex plays a crucial role in protein degradation and cellular regulation. The modulation of cereblon has significant implications in various therapeutic areas, particularly in oncology and immunology.

Source

Cereblon modulator-1 is derived from research into small molecules that can selectively influence the activity of cereblon, enhancing its ability to target specific substrates for degradation. This research has been motivated by the need for novel therapeutic agents that can effectively modulate protein interactions within cells.

Classification

Cereblon modulator-1 is classified as a small molecule drug candidate. It falls under the category of pharmacological agents that target E3 ubiquitin ligases, specifically those that interact with cereblon to influence protein homeostasis and cellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of cereblon modulator-1 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are chosen based on their ability to undergo specific reactions.
  2. Reactions: Common synthetic methods may include:
    • Coupling Reactions: To form the core structure of the compound.
    • Functionalization: Introducing various functional groups to enhance biological activity.
    • Purification: Techniques such as chromatography are used to isolate the final product.

Technical Details

The synthesis may utilize techniques such as solid-phase synthesis or solution-phase synthesis, depending on the desired yield and purity of cereblon modulator-1. Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Cereblon modulator-1 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with cereblon. The precise three-dimensional arrangement of atoms is critical for its biological activity.

Data

The molecular formula and weight of cereblon modulator-1 are determined during synthesis, providing essential information for further studies. Structural data may also include bond lengths, angles, and torsional parameters, which can be elucidated through X-ray crystallography or computational modeling.

Chemical Reactions Analysis

Reactions

Cereblon modulator-1 is involved in several key chemical reactions:

  • Binding Reactions: The compound binds to cereblon, altering its conformation and function.
  • Degradation Pathways: By modulating cereblon's activity, it influences the ubiquitin-proteasome pathway, leading to targeted degradation of specific proteins.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays that measure binding affinity and functional outcomes in cellular models. Techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays may be employed.

Mechanism of Action

Process

Cereblon modulator-1 operates by binding to the cereblon protein within the E3 ubiquitin ligase complex. This interaction alters the substrate specificity of cereblon, enabling it to target specific proteins for ubiquitination and subsequent degradation.

Data

Studies have shown that this modulation can lead to enhanced degradation of oncogenic proteins, thereby exerting anti-tumor effects. The mechanism is further elucidated through cellular assays that demonstrate changes in protein levels following treatment with cereblon modulator-1.

Physical and Chemical Properties Analysis

Physical Properties

Cereblon modulator-1 typically exhibits properties such as:

  • Solubility: Solubility in organic solvents or aqueous solutions varies based on its chemical structure.
  • Stability: The compound's stability under different pH levels and temperatures is crucial for its storage and application.

Chemical Properties

Chemical properties include:

  • Reactivity: The compound's reactivity with other biomolecules can be assessed through various chemical tests.
  • Spectroscopic Data: Infrared spectroscopy and ultraviolet-visible spectroscopy provide insights into functional groups present in the molecule.

Relevant data from these analyses help in understanding how cereblon modulator-1 behaves under physiological conditions.

Applications

Cereblon modulator-1 has several scientific applications:

  • Therapeutic Development: It serves as a potential therapeutic agent in cancer treatment by promoting the degradation of proteins that drive tumor growth.
  • Research Tool: The compound is used in research to study protein interactions and cellular signaling pathways involving cereblon.
  • Drug Discovery: It aids in the identification of new drug candidates targeting similar pathways for various diseases.
Introduction to CRBN Modulators in Targeted Protein Degradation

Role of Cereblon in the Ubiquitin-Proteasome System

Cereblon (CRBN) functions as a substrate receptor within the Cullin Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex. This complex, denoted CRL4CRBN, comprises Cullin 4 (CUL4), Ring-box protein 1 (RBX1), DNA damage-binding protein 1 (DDB1), and Cereblon. Upon binding to specific protein targets, CRL4CRBN catalyzes the transfer of ubiquitin molecules from E2 ubiquitin-conjugating enzymes to substrate proteins. This ubiquitination marks substrates for recognition and degradation by the 26S proteasome, a core component of the ubiquitin-proteasome system responsible for regulated proteolysis in eukaryotic cells [1] [6].

Cereblon’s intrinsic function involves recruiting endogenous substrates under physiological conditions. However, its therapeutic significance emerged with the discovery that small molecule modulators can reprogram its substrate specificity. These compounds, termed Cereblon E3 ligase modulators (CELMoDs), induce conformational changes in Cereblon that enable the recruitment and degradation of "neosubstrates" not normally targeted by CRL4CRBN. This event-driven mechanism operates catalytically, allowing sustained degradation even after modulator dissociation [1] [9].

Table 1: Core Components of the CRL4CRBN E3 Ubiquitin Ligase Complex

ComponentFunctionRole in UPS
Cereblon (CRBN)Substrate receptorBinds specific protein targets; modulated by CELMoDs
Cullin 4 (CUL4)Scaffold proteinRecruits RBX1 and DDB1-CRBN subcomplex
Ring-box protein 1 (RBX1)RING domain proteinRecruits E2 ubiquitin-conjugating enzyme charged with ubiquitin
DNA damage-binding protein 1 (DDB1)Adaptor proteinBridges CUL4 to Cereblon

Cereblon as a Therapeutic Target in Hematologic Malignancies and Beyond

Cereblon modulators exhibit profound clinical activity in hematologic malignancies by degrading specific proteins essential for cancer cell survival. In multiple myeloma, immunomodulatory drugs such as lenalidomide and pomalidomide promote the ubiquitination and degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Depletion of these factors disrupts interferon signaling and downregulates interferon response genes, thereby inhibiting myeloma cell proliferation and enhancing immune surveillance [1] [2]. Beyond myeloma, advanced modulators like CC-885 degrade the translation termination factor G1 to S phase transition 1 (GSPT1), inducing apoptosis in acute myeloid leukemia cells. This degradation mechanism is highly potent, with sub-nanomolar efficacy observed in patient-derived AML samples [3] [6].

Emerging research identifies novel endogenous and neosubstrates of Cereblon across cancer types. These include:

  • Casein kinase 1α (CK1α): Degraded upon Wnt pathway activation, modulating β-Catenin signaling [10]
  • MORF4L1: A chromatin regulator implicated in hepatocellular carcinoma [6]
  • BCL-XL and BCR-ABL: Targeted by Cereblon-based proteolysis-targeting chimeras in preclinical studies [1]

A significant challenge is acquired resistance to first-generation modulators. Approximately 30% of pomalidomide-refractory myeloma patients harbor Cereblon aberrations, including point mutations, copy number losses, and splice variants. These genetic changes impair modulator binding or substrate recruitment, necessitating next-generation compounds with enhanced degradation efficiency [8].

Table 2: Key Substrates of Cereblon Modulators in Hematologic Malignancies

SubstrateBiological FunctionTherapeutic ContextClinical Modulator
IKZF1/IkarosTranscription factor; immune regulationMultiple myelomaLenalidomide, Pomalidomide
IKZF3/AiolosTranscription factor; B-cell developmentMultiple myelomaLenalidomide, Pomalidomide
GSPT1Translation termination factorAcute myeloid leukemiaCC-885
CK1αKinase; Wnt/β-Catenin regulationMyelodysplastic syndromeLenalidomide derivatives

Historical Evolution of Cereblon Modulators: From Immunomodulatory Drugs to Cereblon E3 Ligase Modulators

The clinical journey of Cereblon modulators began serendipitously with thalidomide in the 1950s. Initially marketed as a sedative, thalidomide was withdrawn due to teratogenicity but later repurosed for erythema nodosum leprosum and multiple myeloma after discovery of its anti-angiogenic and immunomodulatory properties. Its molecular mechanism remained elusive until 2010, when Cereblon was identified as its primary protein target [2] [9].

Structural optimization of thalidomide yielded second-generation immunomodulatory drugs (IMiDs) with improved potency and safety:

  • Lenalidomide: Features an amino group substitution at the 4-position of the phthaloyl ring, enhancing IKZF1/3 degradation and anti-myeloma activity [2].
  • Pomalidomide: Incorporates a 3-aminoglutarimide moiety, showing efficacy in lenalidomide-resistant myeloma through more efficient ternary complex formation [2] [5].

The term "Cereblon E3 ligase modulators" (CELMoDs) emerged to describe third-generation compounds designed for superior substrate degradation kinetics and breadth. CC-885 exemplifies this class by recruiting GSPT1 to Cereblon via a unique glycine-rich structural motif, enabling activity in AML [3]. Further innovations include CC-92480, optimized for rapid and sustained IKZF1/3 degradation in refractory multiple myeloma, and TD-106, a benzotriazino glutarimide derivative used in proteolysis-targeting chimeras for bromodomain protein degradation [5] [7].

Table 3: Generational Evolution of Cereblon Modulators

GenerationRepresentative CompoundsKey Structural FeaturesPrimary SubstratesTherapeutic Advancements
FirstThalidomideUnsubstituted phthaloyl ringUnknown (broad effects)Anti-angiogenic; TNF-α inhibition
Second (IMiDs)Lenalidomide, Pomalidomide4-Amino (lenalidomide); 3-amino (pomalidomide)IKZF1, IKZF3Improved anti-myeloma efficacy; immunomodulation
Third (CELMoDs)CC-885, CC-92480, TD-106Heterocyclic extensions; optimized linkersGSPT1, IKZF1/3, BET proteinsBroader substrate range; resistance mitigation

The structural evolution of these compounds reflects deliberate medicinal chemistry strategies to enhance Cereblon-substrate engagement. X-ray crystallography of modulator-Cereblon-substrate complexes (e.g., CRBN-DDB1-CC-885-GSPT1) reveals critical interactions between the modulator’s glutarimide moiety, a "hotspot" on Cereblon, and a glycine-containing surface turn in neosubstrates [3] [6]. This understanding enables rational design of degraders with tailored specificity for novel therapeutic targets.

Properties

Product Name

CRBN modulator-1

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-hydroxybenzo[de]isoquinoline-1,3-dione

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

InChI

InChI=1S/C17H12N2O5/c20-9-6-8-2-1-3-10-14(8)11(7-9)17(24)19(16(10)23)12-4-5-13(21)18-15(12)22/h1-3,6-7,12,20H,4-5H2,(H,18,21,22)

InChI Key

WGTKYDFLBDSIPX-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.